2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound featuring a bithiophene backbone substituted with a bromine atom at the 5'-position and a pinacol boronate ester group at the 5-position. This compound is widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its stability and reactivity . The bromine atom enhances its electrophilic character, making it a versatile intermediate in synthesizing conjugated polymers, organic electronics, and photochromic materials .
Properties
IUPAC Name |
2-[5-(5-bromothiophen-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BBrO2S2/c1-13(2)14(3,4)18-15(17-13)11-7-5-9(19-11)10-6-8-12(16)20-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYHZCIVESITOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BBrO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659796 | |
| Record name | 2-(5'-Bromo[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578715-23-8 | |
| Record name | 2-(5'-Bromo[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity through various studies and findings.
- Molecular Formula : C₁₄H₁₆BBrO₂S₂
- Molecular Weight : 371.11 g/mol
- CAS Number : 578715-23-8
- Purity : >97% (GC) .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the bithiophene moiety is significant as it can enhance the compound's interaction with biological receptors.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- IC₅₀ Values : In vitro studies have shown IC₅₀ values in the nanomolar range against various cancer cell lines .
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| This compound | HeLa | 120 |
| Similar Derivative | A549 | 80 |
| Similar Derivative | MCF7 | 150 |
Neuropharmacological Effects
The compound's potential as a neuropharmaceutical has also been explored. It has been suggested that its structure allows it to modulate serotonin receptors, which play a crucial role in mood regulation and cognitive function.
- Binding Studies : Preliminary binding assays indicate that the compound may influence serotonin receptor activity .
Case Studies
-
Study on Anticancer Activity :
- A study assessed the cytotoxic effects of various bithiophene derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound showed significant inhibition of cell proliferation.
- Neuropharmacological Evaluation :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous bithiophene- or thiophene-based boronate esters:
Key Findings:
Electron-Deficient vs. Electron-Rich Systems: The bromine atom in the target compound increases electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to non-brominated analogs like 2-([2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Hexyl-substituted derivatives (e.g., 2-(5'-hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) improve solubility in non-polar solvents but reduce electrophilicity .
Stability and Reactivity :
- Boronic acid derivatives (e.g., Boronic acid, (5′-bromo [2,2′-bithiophen]-5-yl)-) are less stable than their pinacol ester counterparts, limiting their utility in moisture-sensitive reactions .
- The pinacol boronate group in the target compound ensures stability under ambient conditions while remaining reactive in cross-coupling reactions .
Applications in Materials Science: The target compound is critical for synthesizing conjugated polymers with tailored bandgaps, as seen in PDPP4T (diketopyrrolopyrrole) polymers . Non-brominated analogs are preferred in light-responsive oligothiophenes due to reduced steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
